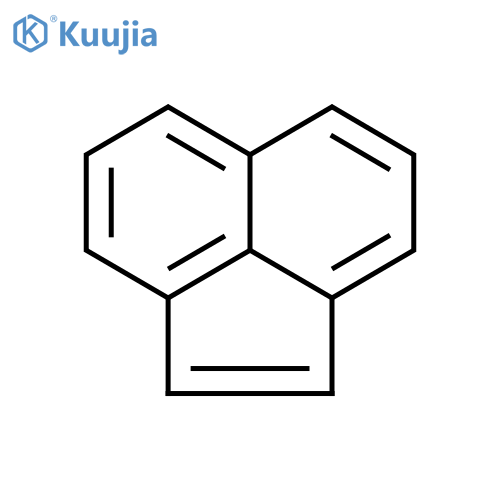Cas no 25036-01-5 (poly(acenaphthylene))

poly(acenaphthylene) structure
商品名:poly(acenaphthylene)
CAS番号:25036-01-5
MF:C12H8
メガワット:152.191923141479
CID:860548
poly(acenaphthylene) 化学的及び物理的性質
名前と識別子
-
- poly(acenaphthylene)
- Acenaphthylene resin
- Poly(acenaphthylene)5GR
- POLYACENAPHTHYLENE
- acenaphthylene homopolymer
- Polyacenaphthylene average Mw 5,000-10,000, powder
- POLYACENAPHTHYLENE ISO 9001:2015 REACH
-
- インチ: 1S/C12H8/c1-3-9-4-2-6-11-8-7-10(5-1)12(9)11/h1-8H
- InChIKey: HXGDTGSAIMULJN-UHFFFAOYSA-N
- ほほえんだ: C12C3=CC=CC=1C=CC2=CC=C3
計算された属性
- せいみつぶんしりょう: 152.06300
じっけんとくせい
- 色と性状: ふん
- ゆうかいてん: 291 °C (dec.)(lit.)
- PSA: 0.00000
- LogP: 3.32360
- ようかいせい: 使用できません
poly(acenaphthylene) 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 181250-5G |
poly(acenaphthylene) |
25036-01-5 | 5g |
¥2166.61 | 2023-12-10 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA04437-5g |
Polyacenaphthylene |
25036-01-5 | - | 5g |
¥2568.0 | 2024-07-18 |
poly(acenaphthylene) 関連文献
-
Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302
-
Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479
-
Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625
-
Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454
25036-01-5 (poly(acenaphthylene)) 関連製品
- 199-54-2(Benz[e]aceanthrylene(7CI,8CI,9CI))
- 2043-00-7(1-Styrylnaphthalene)
- 27208-37-3(Acepyrene)
- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)
- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)
- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)
- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)
- 131271-19-7((4-chloro-3-methylphenyl)methanol)
- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)
- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)
推奨される供給者
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量
